5-(3,5-Dichlorophenyl)pyrimidin-2-amine
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Overview
Description
5-(3,5-Dichlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 3,5-dichloroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 3,5-dichloroaniline with a pyrimidine derivative in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
5-(3,5-Dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)pyrimidin-2-amine
- 5-(3,5-Difluorophenyl)pyrimidin-2-amine
- 5-(3,5-Dimethylphenyl)pyrimidin-2-amine
Uniqueness
5-(3,5-Dichlorophenyl)pyrimidin-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H7Cl2N3 |
---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-1-6(2-9(12)3-8)7-4-14-10(13)15-5-7/h1-5H,(H2,13,14,15) |
InChI Key |
ALIDURYGCQUQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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